molecular formula C12H7F2NO B11887662 5-(2,6-Difluorophenyl)nicotinaldehyde CAS No. 1346691-84-6

5-(2,6-Difluorophenyl)nicotinaldehyde

Cat. No.: B11887662
CAS No.: 1346691-84-6
M. Wt: 219.19 g/mol
InChI Key: MXFZRRKIVPFMDN-UHFFFAOYSA-N
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Description

5-(2,6-Difluorophenyl)nicotinaldehyde is an organic compound with the molecular formula C12H7F2NO. It is a derivative of nicotinaldehyde, where the phenyl ring is substituted with two fluorine atoms at the 2 and 6 positions.

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Difluorophenyl)nicotinaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2,6-Difluorophenyl)nicotinaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(2,6-Difluorophenyl)nicotinaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in cellular processes. The presence of fluorine atoms may enhance its binding affinity and specificity for certain targets, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-5-[(2,6-difluorophenyl)ethynyl]nicotinaldehyde: Similar structure with a chloro and ethynyl group instead of the formyl group.

    5-(2,6-Difluorophenyl)nicotinic acid: Oxidized form of the aldehyde.

    5-(2,6-Difluorophenyl)nicotinyl alcohol: Reduced form of the aldehyde

Uniqueness

5-(2,6-Difluorophenyl)nicotinaldehyde is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of two fluorine atoms enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

1346691-84-6

Molecular Formula

C12H7F2NO

Molecular Weight

219.19 g/mol

IUPAC Name

5-(2,6-difluorophenyl)pyridine-3-carbaldehyde

InChI

InChI=1S/C12H7F2NO/c13-10-2-1-3-11(14)12(10)9-4-8(7-16)5-15-6-9/h1-7H

InChI Key

MXFZRRKIVPFMDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=CN=CC(=C2)C=O)F

Origin of Product

United States

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